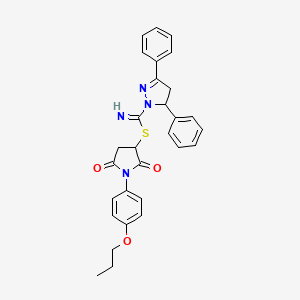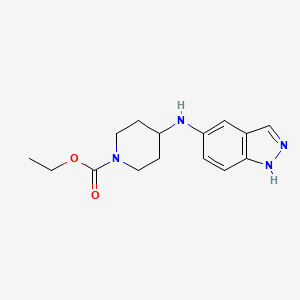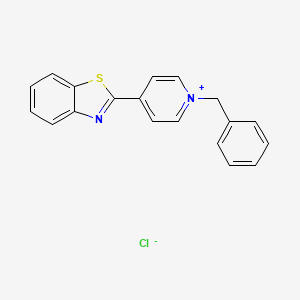
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide, also known as CX-5461, is a small molecule compound that has gained significant attention in scientific research due to its potential as a novel anticancer agent. CX-5461 is a selective inhibitor of RNA polymerase I that suppresses ribosomal RNA synthesis, leading to nucleolar stress and cell death in cancer cells.
科学研究应用
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, such as those with mutations in the TP53 tumor suppressor gene. This compound has been tested in a variety of cancer cell lines and animal models, including breast, ovarian, and pancreatic cancer. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
作用机制
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide selectively inhibits RNA polymerase I, the enzyme responsible for ribosomal RNA synthesis. This leads to nucleolar stress and activation of the p53 pathway, ultimately leading to cell death in cancer cells. This compound has been shown to have minimal effects on normal cells, making it a promising anticancer agent with reduced toxicity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus and the growth of the malaria parasite. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is commercially available and has been optimized for large-scale production. It has been extensively tested in preclinical studies and has shown promising results as a potential anticancer agent. However, there are also limitations to using this compound in lab experiments. It is a small molecule compound that may have limited efficacy in vivo due to poor pharmacokinetic properties. It may also have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide. One area of focus is optimizing its pharmacokinetic properties to improve its efficacy in vivo. Another area of focus is identifying biomarkers to predict which cancer patients are most likely to benefit from this compound treatment. Additionally, there is interest in combining this compound with other anticancer agents to enhance its efficacy. Finally, there is potential for this compound to be used in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion:
This compound is a small molecule compound that has shown promising results as a potential anticancer agent. Its selective inhibition of RNA polymerase I leads to nucleolar stress and cell death in cancer cells, while having minimal effects on normal cells. This compound has also shown other biochemical and physiological effects, such as inhibiting viral replication and reducing inflammation. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including optimizing its pharmacokinetic properties and identifying biomarkers for patient selection.
合成方法
The synthesis of N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide involves the reaction of ethyl 2-bromoacetate with cyclohexanone to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with 2-ethoxyaniline to form N~1~-(2-ethoxyphenyl)-2-cyclohexylacetamide. Finally, the amide group is methylated using methyl iodide to yield this compound. The synthesis of this compound has been optimized for large-scale production, and the compound is now commercially available.
属性
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFDSZPOCRTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5003056.png)
![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(3-methyl-2-thienyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003069.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)


amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)

![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)